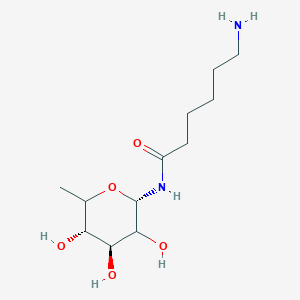

N-(ε-氨基己酰)-β-L-岩藻糖吡喃糖胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

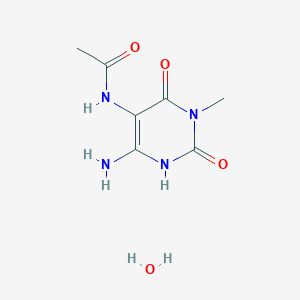

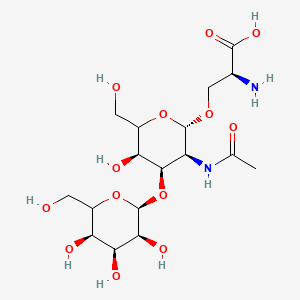

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine (N-AFL) is a novel compound that has recently been developed as a potential therapeutic agent for a variety of medical conditions. N-AFL is a derivative of the amino acid L-fucose, and is composed of a 6-carbon sugar backbone, two nitrogen atoms, and an epsilon-aminocaproyl group. N-AFL has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, N-AFL has been shown to have potential applications in the treatment of metabolic disorders, such as diabetes, and as an immunomodulator.

科学研究应用

Preparation of Sugar Specific Antibodies

“N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine” is used for the preparation of sugar-specific antibodies . These antibodies can recognize and bind to specific sugar structures, making them useful in various biological and medical research applications.

Study of Bacterial Toxins

This compound has been used in the study of bacterial toxins, such as those produced by Escherichia coli and cholera . By understanding how these toxins interact with sugars, researchers can develop new strategies for preventing and treating bacterial infections.

Development of Receptor Antagonists

Research has been conducted into the use of this compound in the development of receptor antagonists . These are substances that block the action of certain receptors in the body, and they can be used in the treatment of various diseases.

Non-Radioactive Labeling of DNA

Thermo Fisher Scientific mentions a similar compound, “Biotin-11-dUTP (biotin-epsilon-aminocaproyl-[5-{3-aminoallyl}-2’-deoxyuridine-5’-triphosphate])”, which is used for enzymatic non-radioactive labeling of DNA . It’s possible that “N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine” could have similar applications.

作用机制

Target of Action

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, also known as Epsilon-Aminocaproic Acid (EACA), primarily targets plasmin , a serine protease involved in many physiological processes . Plasmin plays a crucial role in fibrin cleavage, wound healing, tissue repair, and migration .

Mode of Action

EACA interacts with plasmin by inhibiting its amidolytic activity . This interaction results in the prevention of plasmin over-activity, which is essential in blood coagulation disorders or during surgeries .

Biochemical Pathways

The activation of plasminogen (PLG) to plasmin (PL) is a result of a single cleavage of the scissile bond between Arg 561 and Val 562 in plasminogen . EACA interferes with this activation process, thereby inhibiting the conversion of plasminogen to plasmin .

Pharmacokinetics

It is known that the compound’s inhibitory activity against plasmin is higher than that of eaca .

Result of Action

The inhibition of plasmin by EACA results in the prevention of plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .

属性

IUPAC Name |

6-amino-N-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)/t7?,9-,10+,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYKRQKYASNHPN-QXLODFHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCN)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675565 |

Source

|

| Record name | N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine | |

CAS RN |

35978-97-3 |

Source

|

| Record name | N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)